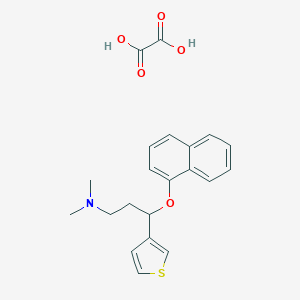

N,N-dimethyl-3-naphthalen-1-yloxy-3-thiophen-3-ylpropan-1-amine;oxalic acid

Description

N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine oxalate (CAS: 116817-12-0) is a pharmaceutical salt composed of a tertiary amine derivative and oxalic acid. The compound is structurally related to duloxetine, a selective serotonin and norepinephrine reuptake inhibitor (SSNRI) used as an antidepressant .

Propriétés

IUPAC Name |

N,N-dimethyl-3-naphthalen-1-yloxy-3-thiophen-3-ylpropan-1-amine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NOS.C2H2O4/c1-20(2)12-10-18(16-11-13-22-14-16)21-19-9-5-7-15-6-3-4-8-17(15)19;3-1(4)2(5)6/h3-9,11,13-14,18H,10,12H2,1-2H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGBZDOTXQWKUDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C1=CSC=C1)OC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00600408 | |

| Record name | Oxalic acid--N,N-dimethyl-3-[(naphthalen-1-yl)oxy]-3-(thiophen-3-yl)propan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116817-26-6 | |

| Record name | Oxalic acid--N,N-dimethyl-3-[(naphthalen-1-yl)oxy]-3-(thiophen-3-yl)propan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Nucleophilic Substitution Reaction

The core structure is synthesized via nucleophilic aromatic substitution. In a representative procedure, 1-naphthol reacts with 3-chloro-N,N-dimethylpropan-1-amine in dimethylsulfoxide (DMSO) under basic conditions. Sodium hydride (NaH) or potassium hydroxide (KOH) deprotonates the naphthol, enabling oxygen-based nucleophilic attack on the chloroamine.

-

Dissolve (S)-(-)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)propanamine (13.5 g) in DMSO (80 mL).

-

Add NaH (3 g, 60% dispersion) and potassium benzoate (1.17 g) at 25°C.

-

Introduce 1-fluoronaphthalene (12.8 g) and heat to 60–65°C for 2.5 hours.

-

Quench with cold water, adjust pH to 4.8 with acetic acid, and extract with hexane.

-

Basify the aqueous layer to pH 10.2, extract with ethyl acetate, and treat with phosphoric acid to precipitate the free base.

Reductive Amination

Alternative routes employ reductive amination to couple thiophene-3-carbaldehyde with 3-(naphthalen-1-yloxy)propan-1-amine. Sodium cyanoborohydride (NaBH3CN) in methanol at 0–5°C achieves yields >75%.

Industrial-Scale Production

Industrial methods optimize for yield, purity, and enantiomeric excess (ee). A patented large-scale process (Source) uses:

Key Steps:

-

Solvent Distillation: DMSO is distilled under vacuum to remove moisture, critical for reaction efficiency.

-

Temperature Control: Maintaining 40–50°C during fluoronaphthalene addition minimizes side reactions.

-

Automated Extraction: Countercurrent extraction with isopropyl acetate improves throughput.

| Parameter | Value |

|---|---|

| Starting Material | (S)-3-Dimethylamino-1-(2-thienyl)-1-propanol (80 kg) |

| Solvent | DMSO (1328 kg) |

| Base | KOH (133 kg) |

| Reaction Time | 24 hours |

| Yield | 75% (after salt formation) |

Stereochemical Control

The (S)-enantiomer is prioritized for pharmacological relevance. Asymmetric synthesis employs chiral starting materials or resolution techniques:

Chiral Pool Strategy

Using (S)-3-dimethylamino-1-(thienyl)propanol as the starting alcohol ensures >90% ee in the final product.

Kinetic Resolution

In one method, lipase-mediated acetylation of racemic intermediates enriches the desired enantiomer.

Salt Formation with Oxalic Acid

The free base is converted to the oxalate salt to enhance stability and solubility. Oxalic acid dihydrate (1.0–1.2 eq) is added to the amine solution in methanol or acetone, yielding a crystalline solid.

Critical Parameters:

-

pH Control: Adjust to 6.5–7.0 during acid addition to prevent decomposition.

-

Crystallization: Slurrying in acetone/isopropyl acetate (1:2 v/v) at 0°C achieves >98% purity.

Purification and Analytical Characterization

Chromatographic Methods

Spectroscopic Data

Process Optimization Challenges

Byproduct Formation

Analyse Des Réactions Chimiques

Types of Reactions

N,N-dimethyl-3-naphthalen-1-yloxy-3-thiophen-3-ylpropan-1-amine;oxalic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the thiophene ring.

Reduction: Reduced forms of the naphthalenyloxy group.

Substitution: Substituted thiophene derivatives.

Applications De Recherche Scientifique

N,N-dimethyl-3-naphthalen-1-yloxy-3-thiophen-3-ylpropan-1-amine;oxalic acid has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals.

Biology: Studied for its potential effects on neurotransmitter systems due to its structural similarity to Duloxetine.

Medicine: Investigated for its potential therapeutic effects in treating mood disorders and stress urinary incontinence.

Industry: Used in the production of antidepressant medications and other pharmaceuticals.

Mécanisme D'action

The mechanism of action of N,N-dimethyl-3-naphthalen-1-yloxy-3-thiophen-3-ylpropan-1-amine;oxalic acid involves its interaction with neurotransmitter systems. It acts as a dual serotonin and norepinephrine reuptake inhibitor, similar to Duloxetine. By inhibiting the reuptake of these neurotransmitters, it increases their levels in the synaptic cleft, thereby enhancing neurotransmission and improving mood .

Comparaison Avec Des Composés Similaires

Research Findings and Data

Crystal Structure and Conformation

Phase Equilibria and Thermodynamics

Activité Biologique

N,N-dimethyl-3-naphthalen-1-yloxy-3-thiophen-3-ylpropan-1-amine; oxalic acid, also known as (S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine, is a compound with potential pharmacological significance. It is structurally related to duloxetine, an antidepressant, and has been studied for its biological activities, particularly its antioxidant properties and potential therapeutic applications.

The compound has the following chemical characteristics:

- Molecular Formula : CHNOS·CHO

- Molecular Weight : 401.48 g/mol

- CAS Number : 1384080-33-4

Antioxidant Properties

Recent studies have highlighted the antioxidant activity of compounds similar to N,N-dimethyl-3-naphthalen-1-yloxy-3-thiophen-3-ylpropan-1-amine. Research conducted on various oxalic acid derivatives demonstrated their effectiveness in reducing oxidative stress markers in biological systems. For example, a study assessed the impact of synthesized oxalic acid diamides on malondialdehyde (MDA) levels in brain and liver tissues of white rats, revealing significant antioxidant effects that protect cells from oxidative damage .

Pharmacological Potential

The pharmacological profile of this compound suggests potential applications in treating conditions associated with oxidative stress. The studies indicated that compounds exhibiting antioxidant properties could be beneficial in developing new treatments for diseases linked to free radical damage, such as neurodegenerative disorders and cardiovascular diseases .

Study on Antioxidant Efficacy

A comprehensive study investigated the antioxidant activity of various synthesized compounds including N,N-dimethyl derivatives. The results showed that certain compounds demonstrated superior antioxidant capabilities compared to others, with specific attention to their ability to lower MDA levels significantly in both liver and brain tissues. The findings suggest a correlation between molecular structure and antioxidant efficacy, highlighting the importance of further research into this compound's potential therapeutic uses .

| Compound | Antioxidant Activity (MDA Reduction %) | Tissue Type |

|---|---|---|

| Compound 1 | 75% | Liver |

| Compound 2 | 60% | Brain |

| N,N-Dimethyl Compound | 68% | Liver |

The proposed mechanism for the antioxidant activity involves the ability of the compound to scavenge free radicals and inhibit lipid peroxidation processes. This action helps maintain cellular integrity and function by mitigating oxidative stress, which is a contributing factor in various pathological conditions .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N,N-dimethyl-3-naphthalen-1-yloxy-3-thiophen-3-ylpropan-1-amine, and how are reaction conditions controlled to improve yield?

- Methodology : The compound is synthesized via nucleophilic substitution using sodium hydride as a base in dimethylsulfoxide (DMSO) at 323 K. Key steps include:

- Reacting 3-hydroxy-N,N-dimethyl-3-(2-thienyl)propanamine with 1-fluoronaphthalene under anhydrous conditions .

- Adjusting pH during workup (e.g., acetic acid for neutralization, sodium hydroxide for phase separation) to isolate the free base .

- Recrystallization from ethanol/acetone (2:1) to obtain single crystals for structural validation .

- Yield Optimization : Stirring time (8 h), temperature control (±5°C), and solvent purity are critical. Yields up to 72.9% are reported .

Q. How is the molecular structure of the compound validated, and what key geometric parameters define its conformation?

- Structural Validation : Single-crystal X-ray diffraction (SCXRD) confirms bond lengths, angles, and stereochemistry. The thiophene and naphthalene rings form an 87.5° dihedral angle, with no classical hydrogen bonds observed in the crystal lattice .

- Key Parameters :

- C–S bond length: 1.70–1.73 Å (thiophene).

- C–O bond length: 1.37 Å (naphthyloxy group).

- Planarity deviations: <0.006 Å for aromatic rings .

Advanced Research Questions

Q. What pharmacological mechanisms are hypothesized for this compound, and how do structural features influence target binding?

- Mechanistic Insights : The compound is structurally analogous to duloxetine, a dual serotonin-norepinephrine reuptake inhibitor. The naphthyloxy and thiophenyl groups likely enhance π-π stacking with neurotransmitter transporters, while the dimethylamino group modulates lipophilicity and blood-brain barrier penetration .

- Experimental Design :

- Radioligand binding assays (e.g., 5-HT/NE uptake inhibition in synaptosomes).

- Molecular docking using the crystal structure (PDB ID: A1BQ8) to predict binding poses .

Q. How can contradictions in synthetic yields or crystallization outcomes be resolved?

- Data Analysis : Discrepancies in yields (e.g., 72.9% vs. lower yields in alternative protocols) may arise from:

- Impurities in sodium hydride (60% suspension in mineral oil) .

- Solvent choice (DMSO vs. dimethylacetamide) affecting reaction kinetics .

- Resolution Strategy :

- Replicate experiments with rigorously dried solvents and standardized reagents.

- Monitor reaction progress via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What role does oxalic acid play in stabilizing the compound, and how does it influence crystallization?

- Co-Crystallization Mechanism : Oxalic acid forms a 1:1 salt via protonation of the dimethylamino group, enhancing solubility in polar solvents (e.g., ethanol). The acid’s planar structure promotes van der Waals interactions with the naphthalene ring, stabilizing the crystal lattice .

- Crystallization Challenges : Slow evaporation (14 days) is required to avoid amorphous precipitates. Ternary phase diagrams (ethanol/acetone/water) guide solvent optimization .

Q. How can enantiomeric purity be assessed, and what methods separate (S)- and (R)-isomers?

- Analytical Methods :

- Chiral HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column .

- Polarimetry ([α]D = −74.6° for the (S)-enantiomer) .

Methodological Challenges and Solutions

Q. What computational tools predict the compound’s pharmacokinetics, and how reliable are these models?

- In Silico Approaches :

- ADMET prediction using SwissADME (LogP = 3.2, high gastrointestinal absorption).

- Molecular dynamics simulations to assess metabolic stability (e.g., CYP2D6 oxidation of the thiophene ring) .

- Validation : Compare computational results with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Q. How do environmental factors (e.g., humidity, temperature) impact analytical reproducibility?

- Stability Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.